![molecular formula C16H20N2 B14035896 3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole](/img/structure/B14035896.png)
3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole is a complex organic compound with a unique structure that combines elements of pyrazine and carbazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired quality and quantity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran
- 3-Isopropyl-6,8a-dimethyl-1,2,4,5,8,8a-hexahydroazulene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl
Uniqueness
3,8-Dimethyl-2,3,3a,4,5,6-hexahydro-1h-pyrazino[3,2,1-jk]carbazole is unique due to its specific structural features and the combination of pyrazine and carbazole elements
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
4,12-dimethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
InChI |
InChI=1S/C16H20N2/c1-11-6-7-14-13(10-11)12-4-3-5-15-16(12)18(14)9-8-17(15)2/h6-7,10,15H,3-5,8-9H2,1-2H3 |
Clave InChI |
XXEYXLGPFYMZNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


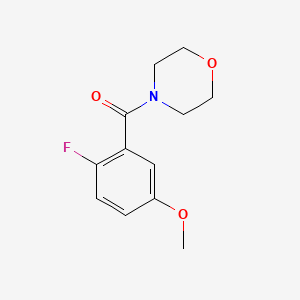
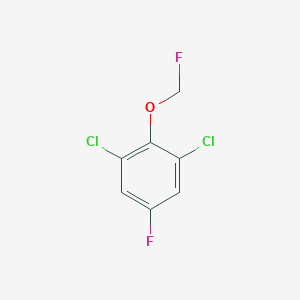


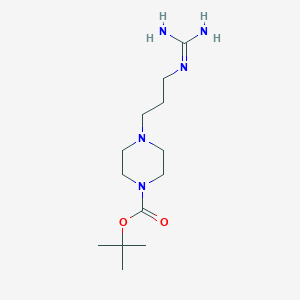

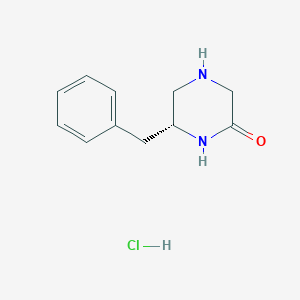
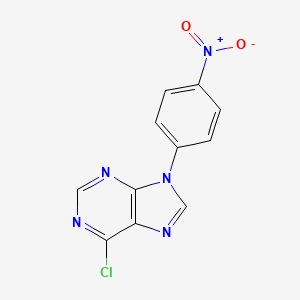

![9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid](/img/structure/B14035891.png)
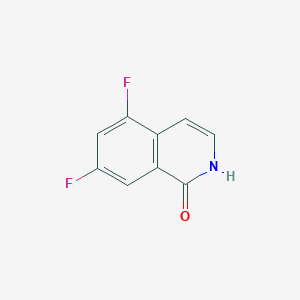
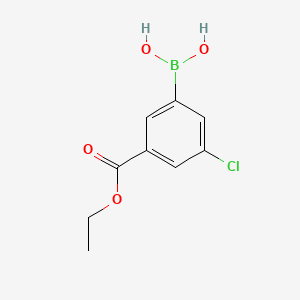
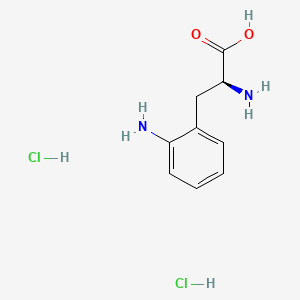
![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
